1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride
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Overview
Description
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a methanamine moiety attached to the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the tert-butyl and cyclopropyl groups: These groups can be introduced through alkylation reactions using tert-butyl halides and cyclopropyl halides, respectively.
Attachment of the methanamine moiety: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine to form the methanamine group.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-methyl-1H-pyrazole: Similar structure but lacks the cyclopropyl and methanamine groups.
1-cyclopropyl-3-methyl-1H-pyrazole: Similar structure but lacks the tert-butyl and methanamine groups.
1-(1-tert-butyl-1H-pyrazol-3-yl)methanamine: Similar structure but lacks the cyclopropyl group.
Uniqueness
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to the combination of its tert-butyl, cyclopropyl, and methanamine groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
CAS No. |
2551118-04-6 |
---|---|
Molecular Formula |
C11H20ClN3 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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